molecular formula C11H12O3 B1250639 Asperpentyn

Asperpentyn

Cat. No.: B1250639
M. Wt: 192.21 g/mol
InChI Key: KPEYCTJGQFOOBS-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperpentyn is a natural product found in Rhizophora apiculata and Aspergillus duricaulis with data available.

Scientific Research Applications

Antioxidant and Anticholinesterase Properties

  • Asperpentyn in Curvularia sp. G6-32 : this compound, a compound from Curvularia sp. G6-32, shows significant antioxidant and anticholinesterase activities. This suggests its potential in pharmaceutical applications (Polli et al., 2020).

Synthetic this compound

  • Chemoenzymatic Synthesis of this compound : The synthesis of (+)-asperpentyn, a structurally complex compound with a range of biological activities, has been achieved. This advancement could aid in exploring its pharmacological properties more extensively (Lan et al., 2015).

Antibacterial Properties

  • Acrucipentyns from Asteromyces cruciatus : Compounds similar to this compound, isolated from Asteromyces cruciatus, show promising antibacterial activities. This highlights the potential of this compound-like compounds in antimicrobial applications (Zhuravleva et al., 2022).

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(1S,2R,5S,6R)-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C11H12O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8-13H,1H2,2H3/t8-,9+,10+,11-/m0/s1

InChI Key

KPEYCTJGQFOOBS-ZDCRXTMVSA-N

Isomeric SMILES

CC(=C)C#CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O

Canonical SMILES

CC(=C)C#CC1=CC(C2C(C1O)O2)O

Synonyms

asperpentyn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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